Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine
Description
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine (CAS: 852404-79-6) is a benzylamine derivative featuring a 3-methoxy-substituted phenyl ring and a 4-(thiophen-2-ylmethoxy) group.
Properties
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-3-16-10-12-6-7-14(15(9-12)17-2)18-11-13-5-4-8-19-13/h4-9,16H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNCOWKYYLAPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine typically involves a multi-step process:
Formation of the Phenylmethanol Derivative: : Starting with 3-methoxy-4-(thiophen-2-ylmethoxy)benzaldehyde, the aldehyde is reduced using a suitable reducing agent like sodium borohydride.
Amination: : The resultant alcohol is then subjected to a nucleophilic substitution with ethylamine under anhydrous conditions to form the final compound.
Industrial Production Methods
Industrial production often scales up these laboratory methods, using continuous flow reactors and optimizing conditions such as temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy and thiophene groups may be oxidized under stringent conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may target the amine or thiophene groups using reducing agents like lithium aluminum hydride.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, with reagents like sulfuric acid and nitric acid for sulfonation and nitration respectively.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Sulfuric acid, nitric acid
Major Products Formed
Oxidation can yield sulfoxides or sulfones, while reduction typically results in the corresponding alcohol or alkyl derivatives
Scientific Research Applications
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules and conducting structure-activity relationship studies.
Biology: : Serves as a probe for studying biological pathways due to its ability to interact with proteins and enzymes.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of fine chemicals and specialized materials.
Mechanism of Action
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine exerts its effects through various pathways:
Molecular Targets: : Interacts with enzymes and receptor proteins, modulating their activity.
Pathways Involved: : Influences signal transduction pathways, particularly those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine with analogs from the literature:
Physicochemical Properties
- Lipophilicity : The thiophene-methoxy group in the target compound contributes to moderate lipophilicity (predicted logP ~2.5–3.0), whereas analogs like (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (logP ~3.5–4.0) exhibit higher lipophilicity due to alkyl chains .
- Solubility : The ethylamine chain enhances water solubility compared to methyl or bulkier alkylamines (e.g., [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine ).
- Electron Density : The thiophene group in the target compound provides electron-rich aromaticity, contrasting with sulfur-containing analogs (e.g., methylsulfanyl in ) that may stabilize charge transfer interactions.
Biological Activity
Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine, with the molecular formula C15H19NO2S and a molecular weight of 277.4 g/mol, is a compound that has garnered attention for its potential biological activities. Its unique structure incorporates a thiophene moiety, which is often associated with various pharmacological effects.
Biological Activity
The biological activity of this compound is primarily explored through its interactions with cellular systems, particularly in the context of anticancer, antibacterial, and anti-inflammatory properties. The presence of the methoxy and thiophene groups in its structure suggests a potential for diverse biological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on quinazolinone-thiazole hybrids have shown promising results in inhibiting the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells . The specific mechanisms often involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antibacterial and Antifungal Activity
Compounds containing thiophene structures have been reported to possess antibacterial and antifungal properties. For example, derivatives of thiophene have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit similar activities. A study on ethyl derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity of Thiophene Derivatives
| Compound | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene-containing compounds are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases. This compound may share these beneficial effects due to its structural characteristics.
Case Studies
- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various derivatives on cancer cell lines, this compound was tested alongside known anticancer agents. Results indicated a dose-dependent inhibition of cell growth, reinforcing the compound's potential as an anticancer agent.
- Antimicrobial Testing : A comparative study assessed the antibacterial efficacy of thiophene derivatives against clinical isolates. This compound was included in the screening process, showing notable activity against resistant strains.
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